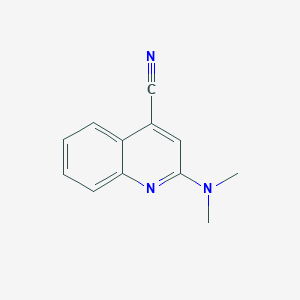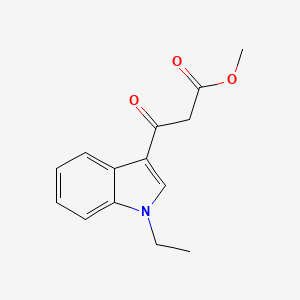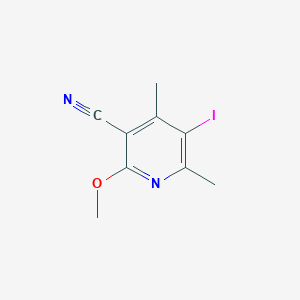![molecular formula C24H17N B1442678 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole CAS No. 1221237-87-1](/img/structure/B1442678.png)
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
Übersicht
Beschreibung
Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It’s an aromatic hydrocarbon with a molecular formula of (C6H5)2 . It’s notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Synthesis Analysis
Biphenyl can be synthesized from the reaction of an alkyl halide with magnesium metal in anhydrous ether . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile .Molecular Structure Analysis
The biphenyl molecule consists of two connected phenyl rings . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Biphenyl is formed from a coupling reaction between unreacted bromobenzene and Grignard reagent . Formation of the side product is favored by high concentrations of bromobenzene and increased reaction temperature .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F) and a boiling point of 255 °C (491 °F) . It’s insoluble in water, but soluble in typical organic solvents .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
9-([1,1’-Biphenyl]-3-yl)-9H-carbazole: is utilized in the development of OLEDs . Its biphenyl structure is beneficial for creating fluorescent layers within these devices. The compound’s ability to emit light when an electric current is applied makes it an excellent candidate for use in display and lighting technologies .
Liquid Crystal Displays (LCDs)
This compound serves as a building block for basic liquid crystals used in LCDs. The rigid biphenyl core of 9-([1,1’-Biphenyl]-3-yl)-9H-carbazole contributes to the mesomorphic properties required for the liquid crystalline phase, which is crucial for the operation of these displays .
Pharmaceutical Applications
In the pharmaceutical industry, derivatives of this compound are synthesized for their pharmacological activities. They are used in the creation of drugs with anti-inflammatory , antibacterial , antifungal , and antitumor properties. The biphenyl moiety is a common structural feature in many active pharmaceutical ingredients (APIs) .
Agricultural Products
The biphenyl structure of 9-([1,1’-Biphenyl]-3-yl)-9H-carbazole is also significant in the synthesis of agricultural products. It can be incorporated into compounds that serve as pesticides or growth regulators , enhancing crop protection and yield .
Metal-Organic Frameworks (MOFs)
Researchers utilize this compound as a precursor for the synthesis of MOFs . These frameworks are used for gas storage, separation, and catalysis due to their high surface area and tunable porosity. The biphenyl core provides a stable scaffold for the construction of these complex structures .
Covalent Organic Frameworks (COFs)
Similar to MOFs, COFs benefit from the stability and rigidity of the biphenyl core found in 9-([1,1’-Biphenyl]-3-yl)-9H-carbazole. COFs have potential applications in areas such as energy storage , sensing , and drug delivery .
Electroluminescent Materials
Due to its luminescent properties, particularly aggregation-induced luminescence , this compound is studied for use in electroluminescent materials. These materials are essential for the development of new-generation lighting and display technologies .
Immuno-Oncology
In immuno-oncology, derivatives of 9-([1,1’-Biphenyl]-3-yl)-9H-carbazole are explored for their potential to inhibit the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. This application could lead to the development of small-molecule drugs that enhance the immune system’s ability to fight cancer .
Wirkmechanismus
While specific mechanisms of action for “9-([1,1’-Biphenyl]-3-yl)-9H-carbazole” are not available, small molecule agents interfering in the PD-1 pathway have been studied . These agents target PD-L1 and have various mechanisms of action, including classical PD-L1 blockade, PD-L1 internalization, blockade of PD-L1 maturation, or putative formation of a defective ternary complex .
Safety and Hazards
Eigenschaften
IUPAC Name |
9-(3-phenylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N/c1-2-9-18(10-3-1)19-11-8-12-20(17-19)25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXFMLDAUIXMGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221237-87-1 | |
| Record name | 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1442595.png)
![[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1442596.png)


![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1442603.png)


![1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1442606.png)

![3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442608.png)
![3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442610.png)

![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride](/img/structure/B1442617.png)
![3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1442618.png)